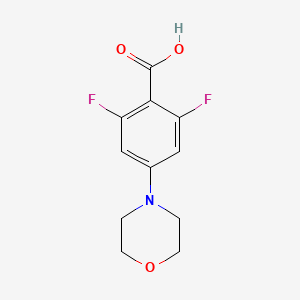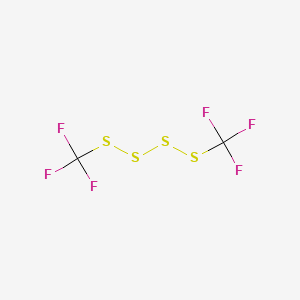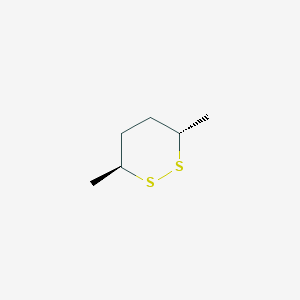
(3S,6S)-3,6-Dimethyl-1,2-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-3,6-Dimethyl-1,2-dithiane is an organic compound characterized by a six-membered ring containing two sulfur atoms and two methyl groups at the 3rd and 6th positions
Vorbereitungsmethoden
The synthesis of (3S,6S)-3,6-Dimethyl-1,2-dithiane can be achieved through several methods. One common approach involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method includes the self-condensation of L-asparagine methyl ester at room temperature, which is more efficient . These methods yield optically pure this compound, confirmed by analytical and spectroscopic data.
Analyse Chemischer Reaktionen
(3S,6S)-3,6-Dimethyl-1,2-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
(3S,6S)-3,6-Dimethyl-1,2-dithiane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of sulfur-containing compounds on biological systemsIn industry, it can be used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of (3S,6S)-3,6-Dimethyl-1,2-dithiane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may target specific enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
(3S,6S)-3,6-Dimethyl-1,2-dithiane can be compared with other similar compounds, such as (3S,6S)-3,6-Dimethylcyclohexene and (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione . These compounds share similar structural features but differ in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
2242-20-8 |
|---|---|
Molekularformel |
C6H12S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
(3S,6S)-3,6-dimethyldithiane |
InChI |
InChI=1S/C6H12S2/c1-5-3-4-6(2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
WZTJTRITEZSSMA-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](SS1)C |
Kanonische SMILES |
CC1CCC(SS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


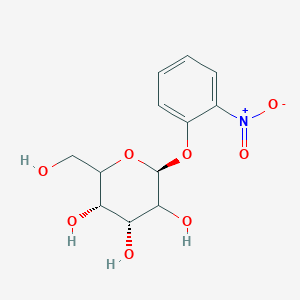
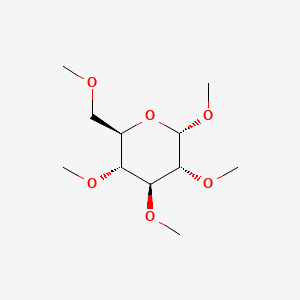
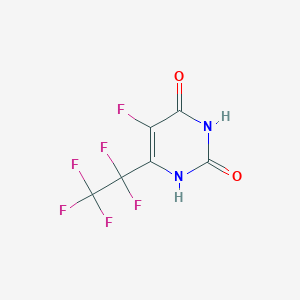
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
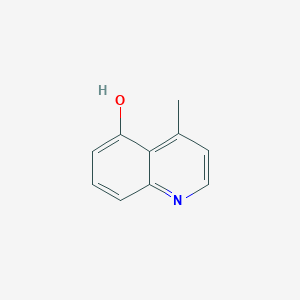
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)
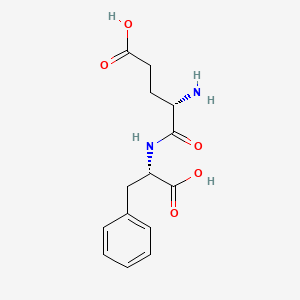
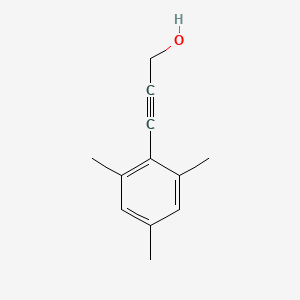
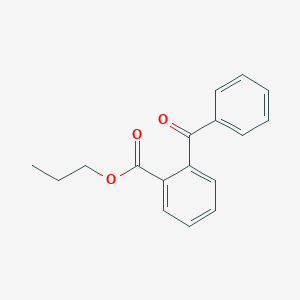
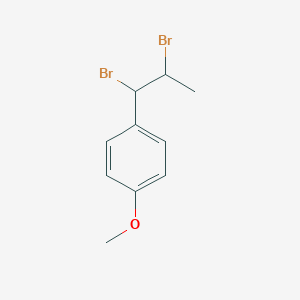

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
